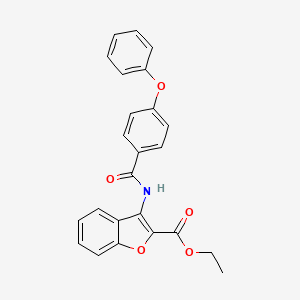![molecular formula C19H23N3O3S B6524321 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide CAS No. 683762-65-4](/img/structure/B6524321.png)
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide (4MPSB) is a small molecule that has been studied for its potential applications in various scientific research areas. It is a highly polar, non-ionic compound that is soluble in both organic and aqueous solvents. 4MPSB has a molecular weight of 256.37 g/mol and is a white solid at room temperature.
Aplicaciones Científicas De Investigación
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide has been studied for its potential applications in various scientific research areas. It has been used as a ligand for the formation of coordination complexes, as a reagent for the synthesis of organic compounds, and as a substrate for enzymatic reactions. It has also been used in the synthesis of peptides and proteins, and as a catalyst for organic reactions.
Mecanismo De Acción
The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide is not yet fully understood. However, it is believed that the molecule binds to proteins, thereby altering their structure and activity. This binding can result in the modulation of enzymatic activity, the inhibition of protein-protein interactions, and the activation of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide are not yet fully understood. However, it has been shown to have a variety of effects on various biological systems. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as the activity of some ion channels. It has also been shown to modulate the activity of certain hormones, such as insulin and glucagon.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide in laboratory experiments has several advantages. It is a highly polar and non-ionic compound that is soluble in both organic and aqueous solvents. It is also relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in acidic solutions, and it is not very soluble in organic solvents.
Direcciones Futuras
There are several potential future directions for the use of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide. It has been suggested that it may be used as a drug delivery system for the targeted delivery of therapeutic agents to specific tissues and organs. It may also be used as a tool for studying the structure and function of proteins, as well as for the development of new therapeutic agents. Additionally, it may be used to study the effects of various environmental toxins on biological systems. Finally, it may be used to study the effects of various drugs on the human body.
Métodos De Síntesis
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide can be synthesized by a nucleophilic substitution reaction of 4-methylpiperidin-1-ylsulfonyl chloride (4MPSCl) with 6-methylpyridin-2-ylbenzamide (6MPB). This reaction is carried out in an aqueous solution at a temperature of 60°C and a pH of 7.5. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by filtration.
Propiedades
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-14-10-12-22(13-11-14)26(24,25)17-8-6-16(7-9-17)19(23)21-18-5-3-4-15(2)20-18/h3-9,14H,10-13H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBODUFPUWQEVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)
![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)
![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)
![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)
![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)




![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)